Terephthalic Acid

Description

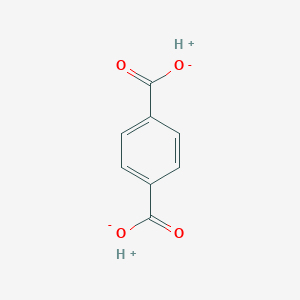

Structure

3D Structure

Properties

IUPAC Name |

terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-05-1 | |

| Record name | Polyterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026080 | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes) | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °C, 500 °F (260 °C) (Open cup) | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C: | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX) | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals or powder | |

CAS No. |

100-21-0, 211863-90-0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEREPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7NKZ40BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and isolation of terephthalic acid, a crucial precursor for polyesters like PET. The document details the initial synthesis, key developmental milestones, and the evolution of production methodologies, presenting quantitative data and experimental protocols for core processes.

Introduction

This compound (TPA), a white, crystalline organic compound with the formula C₆H₄(CO₂H)₂, is a cornerstone of the modern polymer industry.[1] Its primary application lies in the production of polyethylene terephthalate (PET), a ubiquitous material in clothing and plastic bottles.[1][2] This guide delves into the scientific journey of TPA, from its initial isolation to the development of large-scale industrial synthesis, providing a technical foundation for researchers and professionals in related fields.

The Dawn of Discovery: Early Isolation

The first successful isolation of this compound is credited to the French chemist Amédée Cailliot in 1846, who obtained it from turpentine.[2] However, it was not until after World War II that its industrial significance was truly recognized, spurred by the commercialization of PET fibers by Imperial Chemical Industries in the UK (1949) and DuPont in the US (1953).[1]

Early laboratory-scale preparations involved the oxidation of various para-disubstituted benzene derivatives. For instance, this compound could be prepared by oxidizing caraway oil or a mixture of cymene and cuminol with chromic acid.[2]

The Advent of Industrial Synthesis: Key Methodologies

The growing demand for TPA necessitated the development of efficient and scalable production methods. The following sections detail the pivotal processes that have shaped the industrial landscape of this compound synthesis.

Oxidation of p-Xylene with Nitric Acid

One of the earliest commercially viable routes for this compound production was the liquid-phase oxidation of p-xylene using diluted nitric acid (30–40%) as the oxidant.[3] This process, however, was fraught with challenges, including the potential for explosive hazards and the production of TPA contaminated with colored impurities.[3]

Experimental Protocol: Nitric Acid Oxidation of p-Xylene (Illustrative)

-

Reactants: p-xylene, 30-40% nitric acid.

-

Apparatus: A high-pressure reactor capable of withstanding the reaction conditions.

-

Procedure:

-

Charge the reactor with p-xylene and diluted nitric acid.

-

Heat the mixture to a temperature range of 160-200°C.[3]

-

Pressurize the reactor to 8.5-13.5 bar.[3]

-

Maintain the reaction conditions until the oxidation is complete.

-

Cool the reactor and collect the crude this compound.

-

The crude product requires extensive purification to remove nitrogen-containing impurities and color bodies.

-

The Dynamit-Nobel Process

To circumvent the hazards of nitric acid, the Dynamit-Nobel process was developed, utilizing air as the oxidant and a cobalt catalyst.[3] This multi-step process involved the initial air-oxidation of p-xylene to p-toluic acid, which is resistant to further air-oxidation.[2][3] To overcome this, the p-toluic acid was esterified with methanol to methyl p-toluate. This intermediate was then further oxidized to monomethyl terephthalate, which could be esterified to dimethyl terephthalate (DMT).[3] The DMT was then hydrolyzed to produce this compound.

Logical Workflow of the Dynamit-Nobel Process

Caption: Workflow of the Dynamit-Nobel process for this compound production.

The Amoco Process

A significant breakthrough came in 1955 with the announcement by Mid-Century Corporation and ICI of a bromide-catalyzed oxidation of p-toluic acid directly to this compound using air as the oxidant.[2] This technology was later acquired by Amoco (Standard Oil of Indiana) and is now widely known as the Amoco process.[2] This method is the dominant commercial route for TPA production today.[4]

The Amoco process involves the liquid-phase air oxidation of p-xylene in acetic acid solvent, catalyzed by a combination of cobalt and manganese salts with a bromine source.[5][6]

Experimental Conditions for the Amoco Process

| Parameter | Value |

| Reactant | p-Xylene |

| Oxidant | Air |

| Solvent | Acetic Acid |

| Catalyst | Cobalt, Manganese, and Bromine compounds |

| Temperature | 175 - 225°C[4][6] |

| Pressure | 15 - 30 bar[6] |

| p-Xylene Conversion | > 98%[6] |

| TPA Yield | > 95%[6] |

Signaling Pathway of the Amoco Process

Caption: Overview of the Amoco process for PTA production.

The Henkel Processes

Two rearrangement processes, known as Henkel I and Henkel II, were developed by the Henkel company.[7]

-

Henkel I: This process involves the isomerization of dipotassium phthalate to dipotassium terephthalate at high temperatures (430-440°C) and pressures (5-20 bar CO₂) in the presence of a Zn-Cd catalyst.[7]

-

Henkel II: In this process, potassium benzoate is disproportionated to dipotassium terephthalate and benzene at 430-440°C and 50 bar CO₂ with a Cd or Zn benzoate catalyst, achieving a selectivity of 95%.[7]

While innovative, these processes could not compete economically with the p-xylene oxidation routes and are no longer in commercial use.[7]

Purification of this compound

The crude this compound (CTA) produced from the oxidation of p-xylene contains impurities, most notably 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[8] Achieving the high purity required for polymerization necessitates a purification step.

The most common purification method involves dissolving the CTA in water at elevated temperatures (around 275-300°C) and hydrogenating the solution in the presence of a noble metal catalyst, typically palladium on a carbon support.[9] This process converts the color-forming impurities into more soluble and colorless compounds.

Experimental Workflow for CTA Purification

Caption: General workflow for the purification of crude this compound.

Purity Improvement via Recrystallization

An example of purity improvement through recrystallization is provided below.

| Impurity | Concentration in Crude TPA | Concentration after Recrystallization | % Removal |

| 4-carboxybenzaldehyde | - | 0.0018% | 99.8% |

| p-toluic acid | - | 0.003% | 99.4% |

Data adapted from a recrystallization process using acetic anhydride and glacial acetic acid.[8]

Conclusion

The history of this compound is a testament to the evolution of industrial chemistry, driven by the demand for advanced materials. From its initial isolation from a natural source to the highly optimized Amoco process, the journey of TPA has been marked by significant innovations in catalysis, reaction engineering, and purification technologies. Understanding this historical and technical progression is vital for researchers and professionals seeking to further innovate in the fields of polymer science and chemical manufacturing.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. p-Xylene Oxidation to this compound: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. data.epo.org [data.epo.org]

- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 7. Other Manufacturing Routes to this compound - Chempedia - LookChem [lookchem.com]

- 8. US3592847A - Process for the purification of this compound - Google Patents [patents.google.com]

- 9. EP0222500A1 - Purification of crude this compound - Google Patents [patents.google.com]

Terephthalic Acid: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of terephthalic acid, a crucial compound in various scientific and industrial applications. This document offers detailed data, experimental protocols, and visual representations of key processes to support laboratory professionals in their research and development endeavors.

Core Physical and Chemical Properties

This compound (TPA) is a white, crystalline organic compound with the chemical formula C₈H₆O₄.[1][2] It is a benzenedicarboxylic acid with carboxy groups at positions 1 and 4.[2] While it is a commodity chemical primarily used in the production of polyethylene terephthalate (PET), its unique properties make it a valuable component in various laboratory settings.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound for easy reference and comparison in a laboratory context.

| Property | Value | Notes | References |

| Molecular Weight | 166.13 g/mol | [3][4] | |

| Appearance | White crystalline powder or needles | [2][3] | |

| Melting Point | >300 °C (sublimes) | Sublimes at 402 °C. Melts at 427 °C in a sealed tube. | [1][2][3] |

| Boiling Point | Sublimes | Does not have a traditional boiling point at atmospheric pressure. | [3] |

| Density | 1.522 - 1.58 g/cm³ at 25 °C | [2][3][5] | |

| Vapor Pressure | <0.01 mmHg at 20 °C | [2][6][7] | |

| Flash Point | 260 °C (Open Cup) | [8][9] | |

| Autoignition Temperature | 496 °C (925 °F) | [9][10] | |

| pKa₁ | 3.51 - 3.54 at 25 °C | [1][3] | |

| pKa₂ | 4.34 - 4.46 at 25 °C | [1] | |

| LogP (Octanol/Water) | 2.00 |

| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) | References |

| Water | 0.0017 | 25 | |

| 0.015 (g/L) | 20 | [11] | |

| 1.7 ( g/100g H₂O) | 25 | [3] | |

| Methanol | 0.1 | 25 | |

| Ethanol (hot) | Slightly soluble | - | [2][5] |

| Glacial Acetic Acid | 0.013 | 25 | |

| Dimethylformamide (DMF) | 6.7 | 25 | |

| Dimethyl sulfoxide (DMSO) | 19.0 | 25 | |

| Chloroform | Insoluble | - | [2] |

| Ether | Insoluble | - | [2] |

| Alkaline Solutions | Soluble | - | [2] |

Crystal Structure

This compound is known to exist in at least two polymorphic forms, both with triclinic crystal structures. The molecules pack in infinite chains linked by double hydrogen bonds.[12]

Experimental Protocols

Fischer Esterification of this compound to Diethyl Terephthalate

This protocol details the synthesis of diethyl terephthalate from this compound and ethanol, a common esterification reaction.

Materials:

-

This compound (5.82 g)[3]

-

Absolute Ethanol (150 mL)[3]

-

Concentrated Sulfuric Acid (2 mL)[3]

-

Potassium Carbonate (17 g)[3]

-

Toluene (100 mL, for alternative method)[8]

-

Terephthaloyl chloride (40.6 g, for alternative method)[8]

-

10% Sodium Bicarbonate solution[8]

-

Distilled Water[8]

-

250 mL Round-bottom flask[3]

-

Magnetic stir bar[3]

-

Reflux condenser[5]

-

Heating mantle or oil bath[5]

-

Separatory funnel[5]

-

Vacuum filtration apparatus[3]

-

Rotary evaporator[5]

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.82 g of this compound.[3]

-

Reagent Addition: Add 150 mL of absolute ethanol to the flask, followed by the slow and careful addition of 2 mL of concentrated sulfuric acid while stirring.[3][5]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approximately 80 °C) using a heating mantle or oil bath.[3][5] Continue the reflux for several hours (the reaction can be monitored by TLC for the disappearance of this compound).[3][5]

-

Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[3] Pour the reaction mixture into a beaker containing a solution of 17 g of potassium carbonate in 300 mL of water to neutralize the sulfuric acid catalyst.[3]

-

Isolation of Product:

-

If the product precipitates: Collect the solid diethyl terephthalate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.[1][3]

-

If the product remains in solution: Transfer the mixture to a separatory funnel. If an organic solvent like toluene was used, wash the organic layer sequentially with a 10% sodium bicarbonate solution and then with distilled water.[8]

-

-

Drying: Dry the isolated product. If an organic extract, dry it over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent.[5][8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5] If an organic solvent was used, it can be removed using a rotary evaporator to yield the crystalline product.[5][8]

-

Characterization: The final product can be characterized by its melting point (42-44 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).[1][5]

Determination of this compound Purity by Potentiometric Titration

This method is a standard procedure for determining the acid number and purity of this compound.

Materials:

-

This compound sample

-

Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

-

Pyridine

-

Water

-

Phenolphthalein indicator

-

Automatic potentiometric titrator

-

Beaker

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound. Dissolve the sample in pyridine and dilute with water.[13]

-

Titration: Titrate the prepared solution with a standardized aqueous solution of sodium hydroxide to a phenolphthalein endpoint.[13] For more precise measurements, an automatic potentiometric titrator can be used to determine the equivalence point.[11]

-

Calculation: The acid number, expressed in mg KOH/g of sample, is calculated from the volume of KOH solution used, its concentration, and the mass of the this compound sample. This value serves as an index of the purity of the this compound.[11]

Process and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key industrial processes involving this compound.

Industrial Production of Crude this compound (CTA)

The primary industrial method for producing this compound is the Amoco process, which involves the catalytic oxidation of p-xylene.

Caption: Workflow for the industrial synthesis of Crude this compound (CTA).

Purification of Crude this compound (CTA)

Crude this compound from the initial synthesis contains impurities and requires purification to be suitable for polymerization.

Caption: A typical workflow for the purification of Crude this compound (CTA).

Safety and Handling

This compound is considered to have low toxicity.[5] However, it can be an irritant to the skin, eyes, and respiratory system.[8] When handling this compound powder, it is important to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, and to work in a well-ventilated area to avoid inhalation of dust.[8][14] It is a combustible solid and should be stored away from strong oxidizing agents and sources of ignition.[5][8]

This guide provides a foundational understanding of this compound for laboratory professionals. For specific applications, further consultation of safety data sheets and relevant literature is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sciencemadness Discussion Board - Synthesis of diethyl terephthalate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Team:BGU ISRAEL/Protocols - 2016.igem.org [2016.igem.org]

- 7. EP0222500A1 - Purification of crude this compound - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. scribd.com [scribd.com]

- 10. corpbiz.io [corpbiz.io]

- 11. store.astm.org [store.astm.org]

- 12. US5698734A - Process for the production of purified this compound - Google Patents [patents.google.com]

- 13. iaeg.com [iaeg.com]

- 14. kingsresearch.com [kingsresearch.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Terephthalic Acid and Polymorphism

This compound (TPA), a benzenedicarboxylic acid with carboxyl groups at the 1 and 4 positions, is a crucial commodity chemical, primarily serving as a precursor for the polyester polyethylene terephthalate (PET).[1][2][3] Beyond its industrial significance, the solid-state properties of this compound, particularly its polymorphism, are of great interest to researchers and pharmaceutical scientists. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly influence a substance's physicochemical properties, including solubility, stability, and bioavailability.[4] Understanding and controlling the polymorphic forms of active pharmaceutical ingredients (APIs) and key chemical intermediates like TPA is therefore critical in drug development and materials science.

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, focusing on its two primary polymorphic forms, Form I and Form II. It details the experimental protocols for their preparation and characterization using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Raman spectroscopy.

Crystal Structure of this compound Polymorphs

X-ray diffraction studies have established that this compound crystallizes into at least two distinct polymorphic forms, both belonging to the triclinic crystal system.[4] The fundamental difference between these forms lies in the relative arrangement of the hydrogen-bonded molecular chains.

Crystallographic Data

The crystallographic parameters for Form I and Form II of this compound, as determined by Bailey and Brown, are summarized in the table below for comparative analysis.

| Parameter | Form I | Form II |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.73 | 5.85 |

| b (Å) | 6.44 | 5.17 |

| c (Å) | 3.74 | 9.54 |

| α (°) | 109.15 | 100.17 |

| β (°) | 114.18 | 118.58 |

| γ (°) | 85.92 | 90.0 |

| Volume (ų) | 196.8 | 240.7 |

| Z | 1 | 1 |

Experimental Protocols

Preparation of this compound Polymorphs

The selective crystallization of this compound polymorphs is highly dependent on the choice of solvent and the crystallization conditions.

3.1.1 Protocol for the Preparation of Form I

Form I is the more commonly encountered polymorph. It can be obtained through recrystallization from various solvents under specific conditions.

-

Materials: this compound, Glacial Acetic Acid, Acetic Anhydride, Beaker, Reflux condenser, Heating mantle, Filtration apparatus.

-

Procedure:

-

Dissolve crude this compound in a mixture of acetic anhydride and glacial acetic acid by heating under reflux. A typical ratio is 90 parts this compound to 1620 parts acetic anhydride and 2415 parts glacial acetic acid.[5]

-

Continue heating for approximately 15 minutes.[5]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with glacial acetic acid and then with a suitable solvent like cold water to remove residual acetic acid.

-

Dry the crystals in a vacuum oven at a temperature between 90-100 °C.[5]

-

3.1.2 Protocol for the Preparation of Form II

The preparation of Form II is less commonly described and can be more challenging. It is often obtained under specific, controlled conditions.

-

Materials: this compound, Dimethyl Sulfoxide (DMSO), Water, Beaker, Heating plate with magnetic stirrer, Filtration apparatus.

-

Procedure:

-

Prepare a saturated solution of this compound in DMSO at room temperature. The solubility is approximately 20 g per 100 g of DMSO at 25 °C.[1]

-

Slowly add water as an anti-solvent to the stirred solution to induce precipitation.

-

Continue stirring for several hours to allow for the complete precipitation of the solid.

-

Collect the crystals by filtration.

-

Wash the crystals thoroughly with water to remove any residual DMSO.

-

Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C).

-

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a fundamental technique for the identification and characterization of crystalline polymorphs.[6]

-

Sample Preparation:

-

Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[6]

-

Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.

-

-

Instrumental Parameters (Typical):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 50°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: 1 second

-

-

Data Analysis:

-

Collect the diffraction pattern and process the data to remove background noise.

-

Identify the positions (2θ values) and relative intensities of the diffraction peaks.

-

Compare the experimental diffraction pattern with reference patterns for Form I and Form II of this compound to identify the polymorphic form(s) present in the sample.

-

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to study the thermal behavior of the polymorphs, including melting points and phase transitions.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

-

Seal the pan with a lid. An open pan or a pinhole lid can be used to allow for the escape of any volatile substances.

-

-

Instrumental Parameters (Typical):

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization or solid-solid phase transitions).

-

Determine the onset temperature and peak temperature for each thermal event. The melting point is a key characteristic for identifying a specific polymorph. A solid-solid phase transition from a metastable form to a more stable form may be observed as an exothermic event prior to the final melting endotherm.

-

Raman Spectroscopy Analysis

Raman spectroscopy is a powerful non-destructive technique for distinguishing between polymorphs based on their unique vibrational modes.[11]

-

Sample Preparation:

-

Place a small amount of the this compound powder on a microscope slide or in a sample holder.

-

No further sample preparation is typically required.

-

-

Instrumental Parameters (Typical):

-

Laser Wavelength: 785 nm or 532 nm

-

Laser Power: 10-50 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation)

-

Spectral Range: 100 - 3200 cm⁻¹

-

Acquisition Time: 10-30 seconds

-

Number of Accumulations: 2-5

-

-

Data Analysis:

-

Collect the Raman spectrum of the sample.

-

Compare the obtained spectrum with reference spectra of known this compound polymorphs.

-

Key differences in the positions and relative intensities of the Raman bands, particularly in the fingerprint region (below 1800 cm⁻¹), can be used for unambiguous identification.[12][13]

-

Visualization of Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound polymorphism.

Caption: Factors influencing the formation of this compound polymorphs.

References

- 1. This compound | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 100-21-0 [chemicalbook.com]

- 4. Morphology and polymorphism in molecular crystals: this compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]

- 12. Raman spectra of this compound crystals in the temperature range 5K-300K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Data of Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for terephthalic acid, a key organic compound used in the production of polyesters such as polyethylene terephthalate (PET) and as a linker in the synthesis of metal-organic frameworks (MOFs). This document presents nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes visualizations of the analytical workflow.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, providing researchers with the necessary information for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Due to its symmetrical structure, this compound exhibits simple ¹H and ¹³C NMR spectra.

¹H NMR Data

The ¹H NMR spectrum of this compound shows a singlet for the four aromatic protons. The chemical shift can vary depending on the solvent used.

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| DMSO-d₆ | ~8.0 | Singlet | 4H | Aromatic C-H |

| D₂O | ~7.88 | Singlet | 4H | Aromatic C-H |

| H₂O (pH 7) | ~7.88 | Singlet | 4H | Aromatic C-H |

¹³C NMR Data

The ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the carboxylic acid carbon, the aromatic carbons attached to the carboxyl groups, and the remaining aromatic carbons.

| Solvent/Method | Chemical Shift (δ) ppm | Assignment |

| Solid-State | ~174-176 | Carboxylic acid (C=O) |

| (CPMAS) | ~131-138 | Aromatic C-COOH |

| Predicted (D₂O) | 177.4 | Carboxylic acid (C=O)[1] |

| 135.5 | Aromatic C-COOH[1] | |

| 130.8 | Aromatic C-H[1] |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the presence of a broad O-H stretch from the carboxylic acid groups and a strong C=O stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (Carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (Carboxylic acid) |

| ~1575 | Medium | C=C stretch (Aromatic ring) |

| ~1420 | Medium | C-O-H in-plane bend |

| ~1280 | Strong | C-O stretch |

| ~930 | Medium | O-H out-of-plane bend |

Raman Spectroscopy Data

The Raman spectrum of this compound complements the IR data and is particularly useful for observing the symmetric vibrations of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1615 | Strong | C=C stretch (Aromatic ring) |

| ~1290 | Medium | C-O stretch |

| ~860 | Strong | Ring breathing |

| ~630 | Medium | C-C-C in-plane bend |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation

For solution-state NMR, this compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O to a concentration of 5-10 mg/mL. Complete dissolution may require gentle heating or sonication.

Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for optimal resolution and sensitivity.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.[2]

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary.

-

Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is commonly employed to enhance signal intensity and simplify the spectrum.[3]

-

Acquisition Time: ~1-2 seconds.[3]

-

Relaxation Delay: 2 seconds.[3]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation and Parameters

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.[4]

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]

Raman Spectroscopy

Sample Preparation

Solid this compound can be analyzed directly as a powder. The sample is typically placed in a glass vial or on a microscope slide.

Instrumentation and Parameters

-

Spectrometer: A Raman spectrometer equipped with a microscope.

-

Laser Wavelength: Common excitation wavelengths include 532 nm (green), 785 nm (near-infrared), or 830 nm.[5][6] The choice of laser depends on the sample's fluorescence properties.

-

Laser Power: The laser power should be minimized to avoid sample degradation, typically in the range of 1-10 mW at the sample.

-

Acquisition Time: 10-60 seconds per accumulation.

-

Number of Accumulations: 5-10 accumulations are averaged to improve the signal-to-noise ratio.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and its application in the synthesis of Metal-Organic Frameworks (MOFs).

Caption: Workflow for the spectroscopic identification and characterization of this compound.

Caption: Logical workflow for the use of this compound in MOF synthesis and its characterization.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 2. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

solubility of terephthalic acid in different organic solvents

An In-depth Technical Guide to the Solubility of Terephthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (TPA) in a range of organic solvents. Understanding the solubility of TPA is critical for its purification, reaction chemistry, and the development of novel materials, including its significant role as a precursor to the polyester polyethylene terephthalate (PET).[1][2] This document presents quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Core Principles of this compound Solubility

This compound is a white, crystalline solid that is poorly soluble in water and many common organic solvents at ambient temperatures.[1][3] Its low solubility is attributed to its rigid, linear structure and the strong intermolecular hydrogen bonding between its carboxylic acid groups. However, its solubility can be significantly influenced by several factors:

-

Temperature: The solubility of TPA in most solvents increases with temperature.[1][4]

-

Solvent Polarity: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are generally more effective at dissolving TPA than nonpolar or protic solvents.[3][4]

-

pH: As a dicarboxylic acid, the solubility of TPA is greater in alkaline conditions where it can deprotonate to form more soluble salts.[1]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various organic solvents at different temperatures. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (g TPA / 100 g solvent) |

| Water | 25 | 0.0017[4][5] |

| 150 | 0.24[4][5] | |

| 200 | 1.7[4][5] | |

| Methanol | 25 | 0.1[4][5] |

| 150 | 3.1[4][5] | |

| Dimethyl Sulfoxide (DMSO) | 25 | 20[2][3] |

| 100 | 29.4 | |

| N,N-Dimethylformamide (DMF) | 25 | 7.4[3] |

| 25 | 6.7[2] | |

| Acetic Acid | 25 | 0.035[2] |

| 120 | 0.3[2] | |

| 160 | 0.75[2] | |

| 200 | 1.8[2] | |

| 240 | 4.5[2] | |

| N-Methyl-2-pyrrolidone (NMP) | 90 | Lower than in DMSO[3] |

| 2-Ethyl-1-hexanol (2EH) | 40-90 | 100-fold lower than other common solvents[6] |

| Pyridine | 40-90 | Data available in cited literature[6] |

| Toluene | 25 | 5.50 x 10⁻⁵ (mole fraction)[7] |

| Anisole | 25 | Data available in cited literature[7] |

| 3-Pentanone | 25 | Data available in cited literature[7] |

| 1,4-Dioxane | 25 | Data available in cited literature[7] |

Table 2: Solubility of this compound in Selected Ionic Liquids at 100 °C

| Ionic Liquid | Solubility (g TPA / 100 g IL) |

| [C₂mim][Et₂PO₄] | 63.4 |

| [C₄mim][OAc] | 57.1 |

| [C₂mim]Cl | 42.9 |

| [C₄mim]Cl | 34.0 |

| [C₆mim]Cl | 34.2 |

Experimental Protocols for Solubility Determination

Several experimental methods are employed to determine the solubility of this compound. The choice of method often depends on the solvent, temperature, and pressure conditions.

Isothermal Gravimetric Method

This is a classical and widely used method for determining solubility.

-

Sample Preparation: An excess amount of this compound is added to a known mass of the solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time to ensure that equilibrium is reached. This can be confirmed by taking samples at different time intervals until the concentration of TPA in the solution remains constant.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This is often achieved by filtration or centrifugation at the equilibrium temperature.

-

Analysis: A known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining TPA is then determined gravimetrically.

Analytical Methods

Modern analytical techniques offer higher precision and can be adapted for various experimental setups.

-

High-Performance Liquid Chromatography (HPLC): This is a common method for accurately determining the concentration of TPA in a saturated solution.[6][8][9]

-

Sample Preparation: A filtered aliquot of the saturated solution is diluted with a suitable solvent.

-

Chromatographic Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.[8] The concentration is determined by comparing the peak area of TPA with a calibration curve prepared from standard solutions.

-

-

Laser Monitoring Technique: This method is used to determine the temperature at which a solid completely dissolves in a solvent, which corresponds to the saturation temperature for that specific concentration.[10]

-

A suspension of known composition is heated at a controlled rate while being monitored by a laser beam.

-

The temperature at which the solid phase completely disappears, indicated by a sharp change in light transmission, is recorded as the solubility temperature.

-

Hydrothermal Solubility Measurement

Due to the low solubility of TPA in water at ambient conditions, its solubility at elevated temperatures and pressures (hydrothermal conditions) is of significant interest.

-

A semi-batch flow apparatus can be used for these measurements.[5]

-

Water is pumped through a cell containing solid TPA at a set temperature and pressure.

-

The dissolved TPA in the exiting water is collected and its concentration is determined, often using a suitable analytical technique after cooling and depressurization.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for determining TPA solubility and the relationship between solvent properties and TPA solubility.

Caption: A typical experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Studies on the Solubility of this compound in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datapdf.com [datapdf.com]

- 8. helixchrom.com [helixchrom.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Modeling of Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalic acid (TPA), a dicarboxylic acid with the chemical formula C₆H₄(COOH)₂, is a cornerstone in the production of polymers, most notably polyethylene terephthalate (PET).[1] Beyond its industrial significance, the molecular structure and intermolecular interactions of TPA make it a subject of extensive research in materials science, crystallography, and computational chemistry. Its rigid, planar geometry, coupled with the hydrogen-bonding capabilities of its carboxylic acid groups, leads to the formation of well-defined supramolecular structures.[2][3] Understanding these properties at a molecular level is crucial for designing novel materials, predicting crystal polymorphism, and comprehending its role in biological systems.

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to model this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular-level behavior of this important molecule. The guide covers quantum chemical calculations, molecular dynamics simulations, and spectroscopic analysis, offering a comparative view of theoretical predictions and experimental findings.

Molecular Structure and Properties

This compound is a planar molecule belonging to the D₂h point group in its isolated, symmetric conformation. The molecule consists of a central benzene ring with two carboxylic acid groups attached at the para positions. The orientation of the hydroxyl groups in the carboxylic acid moieties can lead to different conformers, with the trans and cis conformations being of particular interest in computational studies.

Geometrical Parameters

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been determined through both experimental techniques, primarily X-ray diffraction, and computational methods. Density Functional Theory (DFT) is a widely used computational approach for geometry optimization.[4] A comparison of experimental and calculated geometries provides a measure of the accuracy of the chosen computational method.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for this compound

| Parameter | Experimental (X-ray Diffraction) | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | 1.272 | 1.213 |

| C-O | 1.308 | 1.365 |

| C-C (ring) | 1.385 - 1.401 | 1.392 - 1.403 |

| C-C (carboxyl) | 1.483 | 1.487 |

| O-H | 0.970 | 0.971 |

| **Bond Angles (°) ** | ||

| O=C-O | 122.0 | 122.3 |

| C-C-O | 115.3 | 115.5 |

| C-C=O | 122.7 | 122.2 |

| C-O-H | 109.0 | 109.8 |

| Dihedral Angles (°) | ||

| O=C-C-C | ~0 or ~180 | 0.0 or 180.0 |

Note: Experimental values are derived from crystallographic data of this compound and may be influenced by intermolecular interactions in the solid state. Calculated values are for the isolated molecule in the gas phase.

Electronic Properties